molecular formula C27H40O4 B14783139 (6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

Cat. No.: B14783139
M. Wt: 428.6 g/mol
InChI Key: ALTRINCJVPIQNK-GHXUENTISA-N
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Description

The compound (6R,9S,13R)-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol is a complex organic molecule with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,9S,13R)-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The specific synthetic routes and reaction conditions can vary, but they generally require the use of advanced organic synthesis techniques and reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6R,9S,13R)-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(6R,9S,13R)-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R,9S,13R)-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

(6R,9S,13R)-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol: can be compared with other similar compounds, such as:

    Diosgenin: A steroidal saponin with similar structural features and biological activities.

    Polyphyllin E: Another spirocyclic compound with notable pharmacological properties.

The uniqueness of (6R,9S,13R)-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27+/m0/s1

InChI Key

ALTRINCJVPIQNK-GHXUENTISA-N

Isomeric SMILES

CC1C2C(CC3[C@@]2(CCC4C3CC=C5[C@@]4(C(CC(C5)O)O)C)C)O[C@]16CCC(=C)CO6

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6

Origin of Product

United States

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